An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[4,3-c]pyridine
An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound belonging to the pyrazolopyridine family. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a promising core for the development of various therapeutic agents.[1][2] The pyrazolo[4,3-c]pyridine core, in particular, has been explored for its potential as carbonic anhydrase inhibitors.[3] This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and potential applications of 7-Bromo-1H-pyrazolo[4,3-c]pyridine, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
7-Bromo-1H-pyrazolo[4,3-c]pyridine is a solid at room temperature.[4] While extensive experimental data is not widely available in the public domain, the following table summarizes its key chemical and physical properties based on information from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [5] |
| CAS Number | 1256821-58-5 | [5] |
| Appearance | Solid | [4] |
| Boiling Point | 357.5 ± 22.0 °C at 760 mmHg | [4] |
| Purity | ≥97% | [4][5] |
| Storage | Store at room temperature | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for 7-Bromo-1H-pyrazolo[4,3-c]pyridine is limited in publicly accessible literature. The following provides an overview of expected and available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for the specific [4,3-c] isomer are not available in the cited search results. However, analysis of related pyrazolopyridine structures can provide an estimation of expected chemical shifts. It is crucial for researchers to perform their own NMR analysis for structural confirmation and purity assessment.
Mass Spectrometry (MS)
While experimental mass spectra are not provided in the search results, predicted mass-to-charge ratios for various adducts are available. The primary fragmentation patterns of related heterocyclic compounds often involve the loss of small molecules and characteristic isotopic patterns for bromine-containing fragments should be observable.
Reactivity and Stability
The reactivity of 7-Bromo-1H-pyrazolo[4,3-c]pyridine is largely dictated by the pyrazolopyridine core and the bromo substituent. The pyridine ring is generally susceptible to nucleophilic substitution, particularly when activated. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, making it a versatile handle for further chemical modifications and the synthesis of more complex molecules. The stability of the compound is reported to be sufficient for storage at room temperature.[4]
Experimental Protocols
A detailed, experimentally verified synthesis protocol for 7-Bromo-1H-pyrazolo[4,3-c]pyridine is not explicitly available in the provided search results. The available protocols are for the isomeric 7-Bromo-1H-pyrazolo[4,3-b]pyridine. Researchers interested in the synthesis of the [4,3-c] isomer would need to consult specialized synthetic chemistry literature or develop a synthetic route based on established methods for the formation of the pyrazolo[4,3-c]pyridine scaffold.
A general synthetic approach to pyrazolo[3,4-c]pyridines has been described, which could potentially be adapted. This involves the protection of the pyrazole nitrogen, followed by functionalization at various positions of the bicyclic system. Specifically, selective metalation and cross-coupling reactions have been employed to introduce substituents at different positions of the pyrazolo[3,4-c]pyridine core.
To illustrate a potential synthetic logic, the following workflow is proposed based on general strategies for constructing pyrazolopyridine systems.
Caption: A generalized synthetic workflow for 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
Biological Activity and Signaling Pathways
Specific biological activity data for 7-Bromo-1H-pyrazolo[4,3-c]pyridine is not extensively documented in the available literature. However, the broader class of pyrazolo[4,3-c]pyridines has been investigated for various therapeutic applications. Notably, derivatives of this scaffold have been synthesized and evaluated as carbonic anhydrase inhibitors.[3] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer.
The structural similarity of the pyrazolo[4,3-c]pyridine core to purines suggests that it could potentially interact with a wide range of biological targets, including kinases and other ATP-binding proteins.[1] Further research is required to elucidate the specific biological activities and potential mechanisms of action of 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
The potential interaction of pyrazolo[4,3-c]pyridine derivatives with carbonic anhydrase suggests a role in pH regulation and ion transport-related signaling pathways. A simplified diagram illustrating the potential involvement in such a pathway is presented below.
Caption: Potential signaling pathway modulation by 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
Conclusion
7-Bromo-1H-pyrazolo[4,3-c]pyridine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While there is a need for more comprehensive experimental characterization of its chemical and physical properties, the available information suggests its utility in medicinal chemistry, particularly in the development of enzyme inhibitors. The bromo-substituent provides a reactive handle for further molecular elaboration, enabling the exploration of a broad chemical space. Future research efforts should focus on detailed spectroscopic analysis, the development of robust synthetic protocols, and the systematic evaluation of its biological activity to fully unlock the potential of this promising heterocyclic scaffold.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1H-pyrazolo[4,3-c]pyridine | 1256821-58-5 [sigmaaldrich.com]
- 5. 7-Bromo-1H-pyrazolo[4,3-c]pyridine 97% | CAS: 1256821-58-5 | AChemBlock [achemblock.com]
